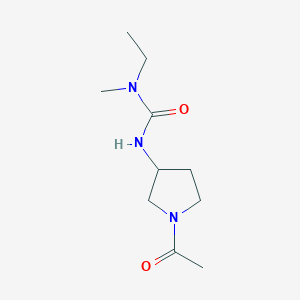
3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as AEME, and it is a derivative of pyrrolidine. AEME has been used in various studies to investigate its effects on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of AEME is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, and inhibition of these enzymes may lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that AEME may have a range of biochemical and physiological effects. These include increased levels of acetylcholine, improved cognitive function, and potential neuroprotective effects. AEME has also been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
AEME has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to inhibit specific enzymes. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on AEME. These include further investigation of its mechanism of action, its potential as a drug candidate for neurodegenerative diseases, and its potential as an anti-inflammatory agent. Additionally, further studies may be needed to determine the optimal dosage and administration methods for AEME in different applications.
In conclusion, AEME is a chemical compound that has shown significant potential for use in scientific research. Its ability to inhibit specific enzymes and its potential neuroprotective and anti-inflammatory effects make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
AEME can be synthesized through a multi-step process that involves the reaction of pyrrolidine with acetic anhydride to form 1-acetylpyrrolidine. This intermediate is then reacted with ethyl isocyanate and methyl isocyanate to form the final product, 3-(1-Acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea.
Applications De Recherche Scientifique
AEME has been used in various scientific research studies to investigate its potential applications in different fields. One of the most significant applications of AEME is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate.
Propriétés
IUPAC Name |
3-(1-acetylpyrrolidin-3-yl)-1-ethyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-4-12(3)10(15)11-9-5-6-13(7-9)8(2)14/h9H,4-7H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPTXOXTDCVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)NC1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
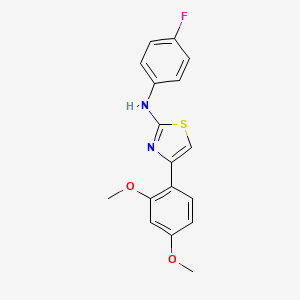
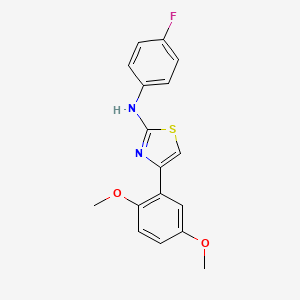
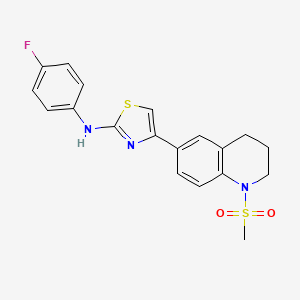
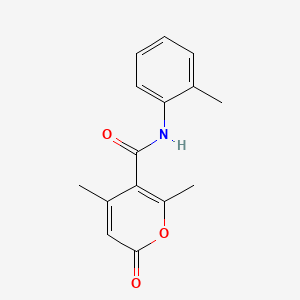
![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644086.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)
![6-{[1-(3,4-difluorobenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644094.png)
